(2E)-2-{[(4-iodophenyl)amino]methylidene}-1-benzothiophen-3(2H)-one
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Overview
Description
(2E)-2-{[(4-IODOPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE: is a complex organic compound characterized by the presence of an iodophenyl group and a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[(4-IODOPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of 4-iodoaniline with 2,3-dihydro-1-benzothiophen-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[(4-IODOPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiophene compounds.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-{[(4-IODOPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its derivatives may serve as probes for investigating biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, (2E)-2-{[(4-IODOPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can be used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (2E)-2-{[(4-IODOPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-{[(4-BROMOPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
- (2E)-2-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
- (2E)-2-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
Uniqueness
The uniqueness of (2E)-2-{[(4-IODOPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE lies in the presence of the iodophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where iodine’s unique characteristics are advantageous, such as in radiolabeling for imaging studies.
Properties
Molecular Formula |
C15H10INOS |
---|---|
Molecular Weight |
379.22 g/mol |
IUPAC Name |
2-[(4-iodophenyl)iminomethyl]-1-benzothiophen-3-ol |
InChI |
InChI=1S/C15H10INOS/c16-10-5-7-11(8-6-10)17-9-14-15(18)12-3-1-2-4-13(12)19-14/h1-9,18H |
InChI Key |
XXQALYWLXURYOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=NC3=CC=C(C=C3)I)O |
Origin of Product |
United States |
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